3-Methoxybutyl 2-chloropyridine-4-carboxylate
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Overview
Description
3-Methoxybutyl 2-chloropyridine-4-carboxylate is a chemical compound with intriguing properties and potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxybutyl group attached to a chloropyridine carboxylate moiety. The presence of these functional groups imparts specific chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxybutyl 2-chloropyridine-4-carboxylate typically involves the esterification of 2-chloropyridine-4-carboxylic acid with 3-methoxybutanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Methoxybutyl 2-chloropyridine-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Ester hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and reduction: The methoxybutyl group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert it to alkanes.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Ester hydrolysis: Hydrochloric acid or sodium hydroxide solutions are typical reagents for this reaction.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Ester hydrolysis: 2-chloropyridine-4-carboxylic acid and 3-methoxybutanol.
Oxidation and reduction: Corresponding aldehydes, carboxylic acids, or alkanes.
Scientific Research Applications
3-Methoxybutyl 2-chloropyridine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxybutyl 2-chloropyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine-4-carboxylic acid:
3-Methoxybutyl 2-bromopyridine-4-carboxylate: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
3-Methoxybutyl 2-chloropyridine-3-carboxylate: Positional isomer with the carboxylate group at a different position on the pyridine ring.
Uniqueness
3-Methoxybutyl 2-chloropyridine-4-carboxylate is unique due to the specific combination of its functional groups, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-methoxybutyl 2-chloropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-8(15-2)4-6-16-11(14)9-3-5-13-10(12)7-9/h3,5,7-8H,4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVFPDDFZGYVDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C1=CC(=NC=C1)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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